4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound that features a phthalazinone core substituted with oxadiazole and dimethylphenyl groups
Preparation Methods
The synthesis of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. The preparation begins with the formation of the oxadiazole ring, which can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The phthalazinone core is then introduced through a condensation reaction involving hydrazine derivatives and phthalic anhydride . The final step involves the coupling of the oxadiazole and phthalazinone intermediates under suitable conditions, such as the use of a dehydrating agent or a catalyst.
Chemical Reactions Analysis
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Scientific Research Applications
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antibacterial, antifungal, and anti-inflammatory agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), owing to its electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may inhibit or activate specific signaling pathways, resulting in its observed pharmacological activities.
Comparison with Similar Compounds
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one can be compared with other similar compounds, such as:
Tris(3,4-dimethylphenyl) phosphate: This compound shares the dimethylphenyl group but differs in its phosphate core.
N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: This compound features a tetrahydroquinoline core and exhibits similar biological activities.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound contains an oxadiazole ring and is studied for its energetic properties.
Properties
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-4-18-10-13-20(14-11-18)30-26(31)22-8-6-5-7-21(22)23(28-30)25-27-24(29-32-25)19-12-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOVLCNTTRWWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.